REACTION_CXSMILES
|
[O:1]1[CH:3]([CH2:4][CH3:5])[CH2:2]1.COC1C=CC(O)=CC=1.[OH-].[K+].[C:17]([OH:22])(=[O:21])[C:18]([CH3:20])=[CH2:19]>[OH-].[Na+]>[C:17]([O:22][CH2:2][CH:3]([OH:1])[CH2:4][CH3:5])(=[O:21])[C:18]([CH3:20])=[CH2:19] |f:2.3,5.6|
|
Name
|
|
Quantity
|
72 g
|
Type
|
reactant
|
Smiles
|
O1CC1CC
|
Name
|
|
Quantity
|
0.85 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
6.5 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
172 g
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)O
|
Name
|
|
Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
88 °C
|
Type
|
CUSTOM
|
Details
|
stirred overnight under an air
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with an addition funnel
|
Type
|
CUSTOM
|
Details
|
was slowly to 75° C.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
WASH
|
Details
|
The upper layer was washed with borate buffered saline three times
|
Type
|
ADDITION
|
Details
|
Ethyl ether (200 ml) was added to the combined saline
|
Type
|
EXTRACTION
|
Details
|
to extract any product
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over NaSO4
|
Type
|
FILTRATION
|
Details
|
The NaSO4 was filtered out
|
Type
|
DISTILLATION
|
Details
|
the product was distilled (90-98° C./˜4 mm Hg)
|
Type
|
CUSTOM
|
Details
|
17.5 g product was collected, to which
|
Type
|
ADDITION
|
Details
|
was added 4 mg 4-methoxyphenol
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |